molecular formula C22H18BrNO2 B5132418 N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

Cat. No. B5132418
M. Wt: 408.3 g/mol
InChI Key: AANQNAUZFHMXJS-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that is commonly used in scientific research. This compound is known for its ability to modulate various biological processes, making it a valuable tool in the field of biochemistry and pharmacology. In

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known that this compound binds to certain target proteins and modulates their activity. This can result in changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, making it useful in the study of enzyme regulation. Additionally, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to modulate cellular signaling pathways, resulting in changes in cellular physiology.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to modulate various biological processes. This compound has been shown to be effective in the study of enzyme regulation and signaling pathways, making it a valuable tool in the field of biochemistry and pharmacology. However, one limitation of using N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its potential toxicity. This compound should be handled with care and appropriate safety measures should be taken when working with it.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the study of its effects on specific signaling pathways and cellular processes. Additionally, further research could be done to determine the potential therapeutic applications of this compound in the treatment of various diseases. Finally, the development of new synthetic methods for N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new compounds with similar biological activity.

Synthesis Methods

N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is synthesized using a multi-step process. The first step involves the reaction of 4-Bromoaniline with 4-Methoxybenzaldehyde in the presence of a catalyst to form 4-(4-methoxyphenyl)-N-(4-bromophenyl)aniline. This intermediate compound is then reacted with Phenylacryloyl chloride in the presence of a base to form the final product, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is commonly used in scientific research as a tool to modulate various biological processes. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it useful in the study of enzyme kinetics and regulation. Additionally, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used to study the effects of protein-protein interactions, as well as the role of certain signaling pathways in cellular physiology.

properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANQNAUZFHMXJS-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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